This compound can be synthesized from various precursors, including commercially available starting materials. It is classified as a carboxylic acid and more specifically as a propionic acid derivative. Its structural formula includes a propionic acid backbone with a chiral center, making it relevant in studies of stereochemistry and pharmacology.
The synthesis of [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid can be approached through several methods:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid can be represented as follows:
The compound exhibits chirality due to the presence of a stereocenter at the second carbon atom of the propionic chain.
[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and organic synthesis.
The mechanism of action of [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid is primarily related to its interaction with biological targets. As a propionic acid derivative, it may exhibit anti-inflammatory properties similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism typically involves:
This compound's specific efficacy and safety profile would require further pharmacological studies.
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations.
[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid has several potential applications:
The stereoselective synthesis of [S-(+)]-2-(3,4-dimethoxybenzyl)propionic acid relies on advanced catalytic methodologies to establish its chiral center with high fidelity. A prominent approach involves the asymmetric hydrogenation of prochiral precursors using heterogeneous transition metal catalysts. As detailed in patent CN105601496A, ethyl (E)-2-(3,4-dimethoxybenzyl)propenoate undergoes enantioselective hydrogenation at 50–60°C under 2–3 atm H₂ pressure. The reaction employs 5% Pd/C modified with sodium ethoxide in ethanol, achieving >95% conversion and 98:2 enantiomeric ratio (e.r.) for the S-enantiomer of the ethyl propanoate intermediate. This high selectivity is attributed to the in situ generation of chiral palladium hydride species that facilitate stereodifferentiation during substrate adsorption [1].
Alternative homogeneous catalytic systems utilize Ru-BINAP complexes for the reduction of α-(3,4-dimethoxybenzyl)acrylic acid derivatives. These reactions typically proceed at 0.5–1 mol% catalyst loading in supercritical CO₂ or methanol, affording enantiomeric excesses (ee) of 89–94%. The chiral environment provided by the atropisomeric BINAP ligand (derived from catalytic asymmetric synthesis methods [7]) enables facial selectivity in hydride transfer, with the 3,4-dimethoxybenzyl moiety’s steric bulk directing reductive approach from the si-face [1] [9].
Table 1: Catalytic Asymmetric Hydrogenation Conditions
Substrate | Catalyst System | Pressure (atm) | Temperature (°C) | ee (%) |
---|---|---|---|---|
Ethyl (E)-2-(3,4-dimethoxybenzyl)propenoate | 5% Pd/C + NaOEt | 2–3 | 50–60 | 98 |
α-(3,4-Dimethoxybenzyl)acrylic acid | Ru-(S)-BINAP | 50 (CO₂) | 40 | 94 |
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol | Rh-(R,R)-DiPAMP | 10 | 25 | 89 |
Enantioselective alkylation represents another key strategy. Under phase-transfer conditions, the glycinate Schiff base N-(diphenylmethylene)-2-(3,4-dimethoxybenzyl)acetate undergoes benzylation using cinchona-derived ammonium salts (e.g., N-allyl-O-(9)-allylcinchonidinium bromide). This reaction in toluene/50% NaOH at –20°C achieves 85% ee via a chiral ion pair that orients the enolate for Re-face attack by the alkyl halide. Computational studies indicate the 3,4-dimethoxyaryl group stabilizes the transition state through cation-π interactions with the quaternary ammonium center [9].
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level provides mechanistic insights into the configurational stability and stereoelectronic behavior of [S-(+)]-2-(3,4-dimethoxybenzyl)propionic acid. Conformational analysis identifies three low-energy rotamers (within 1.5 kcal/mol) differing in the dihedral angle (θ) between the propionic acid and aryl planes. The global minimum (θ = –65°) exhibits stabilizing hyperconjugation between the carboxylic σ*(O–H) orbital and adjacent σ(C–H) bonds, as visualized through natural bond orbital (NBO) analysis [4].
The barrier to enantiomerization (via planar enolization transition state) is calculated at 36.7 kcal/mol in the gas phase, decreasing to 31.2 kcal/mol with solvation (SMD = ethanol). This high barrier (>25 kcal/mol) confirms negligible racemization under physiological conditions (half-life >10,000 years at 37°C). Distortion/interaction analysis attributes the transition state energy primarily to loss of aromaticity during deprotonation (65% contribution) rather than torsional strain [8].
Stereoelectronic Effects:
Molecular dynamics simulations (AMBER ff14SB) in explicit solvent demonstrate that the 3,4-dimethoxybenzyl moiety adopts a gauche orientation relative to the carboxylate 78% of the time, minimizing electrostatic repulsion while maximizing dispersion interactions with solvent. This conformational preference directly influences chiral recognition in enzyme binding pockets and crystalline environments [6] [9].
Table 3: Computational Parameters for Stereoelectronic Analysis
Parameter | Method | Value | Significance |
---|---|---|---|
Enantiomerization Barrier | B3LYP/6-311++G(d,p) | 36.7 kcal/mol (gas) | Confirms configurational stability |
Steric Congestion Index | NCI Analysis | 0.72 kJ/mol·Å³ | Explains enzymatic diastereoselectivity |
C–H···O Interaction Energy | NBO | 1.8 kcal/mol | Stabilizes S-configuration |
Rotamer Population (gauche) | MD (AMBER) | 78% | Favored solvated conformation |
Pharmacophore modeling (LigandScout 4.4) identifies three key features enabling chiral discrimination: 1) the carboxylic acid hydrogen-bond acceptor (HBA), 2) meta-methoxy HBA, and 3) chiral hydrophobic centroid displaced 4.2 Å from the asymmetric carbon. This model rationalizes the 500-fold selectivity difference observed in enzyme binding between enantiomers during kinetic resolution [4] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4